molecular formula C21H17ClO3 B11156323 8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11156323
M. Wt: 352.8 g/mol
InChI Key: JZQIBBJGVVXOII-UHFFFAOYSA-N
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Description

8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted chromenone core and an ethenylbenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate dienophile under acidic conditions.

    Chlorination: The chromenone core is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Etherification: The final step involves the etherification of the chloro-substituted chromenone with 4-ethenylbenzyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds, such as:

These compounds share a similar chromenone core but differ in the substituents attached to the benzyl ether moiety. The unique ethenylbenzyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

8-chloro-7-[(4-ethenylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H17ClO3/c1-2-13-6-8-14(9-7-13)12-24-20-11-19-17(10-18(20)22)15-4-3-5-16(15)21(23)25-19/h2,6-11H,1,3-5,12H2

InChI Key

JZQIBBJGVVXOII-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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